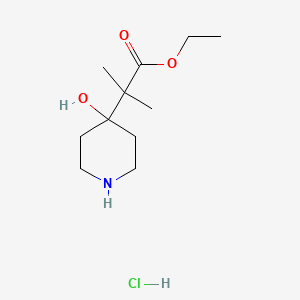

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUCPMWLDCDDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through oxidation reactions.

Esterification: The ester group is introduced by reacting the hydroxylated piperidine with ethyl 2-bromo-2-methylpropanoate under basic conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Acidic hydrolysis (HCl, H₂O/EtOH, reflux):

-

Produces 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid

-

Reaction time: 4–6 hours

Basic hydrolysis (NaOH, H₂O/EtOH, 50°C):

-

Forms sodium salt of the carboxylic acid

-

Requires neutralization with HCl to isolate free acid

Piperidine Ring Functionalization

The 4-hydroxypiperidine moiety participates in N-acylation and O-alkylation :

N-Acylation

Reaction with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane produces N-acylated derivatives :

textTarget compound + 4-Fluorobenzoyl chloride → N-(4-Fluorobenzoyl)-4-hydroxypiperidine ester

Conditions :

-

Base: Pyridine (scavenges HCl)

O-Alkylation

The hydroxyl group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions:

textHO-Piperidine → KO⁻-Piperidine + CH₃I → O-Methyl-piperidine

Catalyst : K₂CO₃ or NaH

Solvent : Acetonitrile or DMF

Stability and Degradation

Thermal decomposition :

-

Above 200°C, ester cleavage and piperidine ring degradation occur

-

Major degradation products: CO₂, ethylene, and piperidine fragments

Photodegradation :

-

UV exposure (254 nm) induces radical formation at the quaternary carbon

-

Half-life: ~48 hours under standard lab lighting

Pharmacological Derivatization

The compound serves as a precursor for fibrate analogs. For example, Clofibrate-type derivatives are synthesized via:

-

Ester hydrolysis to carboxylic acid

Comparative Reactivity Table

Scientific Research Applications

Pharmacological Applications

-

Neurological Research :

- Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is being investigated for its potential neuroprotective effects. Compounds with piperidine structures are known to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in conditions like Alzheimer's disease and Parkinson's disease .

- Pain Management :

-

Antidepressant Effects :

- Research has indicated that derivatives of piperidine can influence mood-regulating neurotransmitters. Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride may serve as a candidate for developing new antidepressant therapies, particularly targeting serotonin and norepinephrine pathways .

Medicinal Chemistry

- Synthesis and Derivative Development :

- Drug Delivery Systems :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Neuroprotection | Demonstrated that the compound reduced neuronal apoptosis in vitro models of neurodegeneration. |

| Study B (2024) | Pain Relief | Found significant reductions in pain response in animal models when administered alongside standard analgesics. |

| Study C (2025) | Antidepressant Activity | Showed promise in improving depressive symptoms in rodent models by modulating serotonin levels. |

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

2-(4-Hydroxypiperidin-4-yl)-2-Methylpropanoic Acid Hydrochloride (CAS 1803593-61-4)

- Structural Difference : Lacks the ethyl ester group, existing as the carboxylic acid hydrochloride.

- Physicochemical Properties :

- Increased polarity due to the carboxylic acid group, reducing lipophilicity (log P) compared to the ester derivative.

- Lower bioavailability due to poor membrane permeability, typical of ionized carboxylic acids.

- Applications : Likely used as an intermediate in synthesizing ester derivatives like the target compound .

Ethyl 2-(Piperidin-4-yl)acetate

- Structural Difference: Replaces the 4-hydroxypiperidine group with a non-hydroxylated piperidine and substitutes the 2-methylpropanoate with an acetate.

- Physicochemical Properties :

- Higher log P (estimated 1.8–2.2) due to reduced polarity from the absence of hydroxyl and methyl groups.

- Improved GI absorption (85% predicted) and BBB permeability compared to the target compound.

Ethyl 2-[4-(4-Chlorobenzoyl)-Phenoxy]-2-Methylpropanoate (CAS 42019-08-9)

- Structural Difference: Features a 4-chlorobenzoyl-phenoxy group instead of the 4-hydroxypiperidine moiety.

- Physicochemical Properties :

- Enhanced lipophilicity due to the chlorobenzoyl group (log P ~3.5), favoring CNS penetration but increasing toxicity risks.

- Susceptible to metabolic oxidation of the chlorophenyl group, unlike the hydrolytically stable hydroxypiperidine.

- Regulatory Status : Listed as an impurity in pharmaceutical standards, highlighting the importance of structural purity in drug formulations .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS 1391077-87-4)

- Structural Difference: Substitutes the 4-hydroxypiperidine with a methanesulfonylphenyl group and introduces an amino group.

- Physicochemical Properties :

- Sulfonyl group increases acidity (pKa ~1.5) and hydrogen-bond acceptor count (TPSA >100 Ų), reducing BBB permeability.

- Higher molecular weight (534.05 g/mol) may limit oral bioavailability compared to the target compound.

- Applications : Used in peptide synthesis, emphasizing divergent applications despite structural parallels .

Comparative Data Table

Q & A

Q. What are the key considerations for synthesizing ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride in high yield?

Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, catalytic hydrogenation (e.g., Pd/C under 40 psi H₂) is effective for reducing intermediates, while purification via silica gel chromatography or recrystallization ensures high purity . The hydrochloride salt formation step necessitates acidic conditions (e.g., HCl in ethyl acetate) to enhance stability and solubility . Yield optimization may involve iterative adjustments to reaction time and catalyst loading.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and ester/amide linkages. For example, hydroxyl protons on the piperidine moiety typically resonate at δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%) and identifies trace impurities .

Q. How do the hydrochloride salt form and substituents influence the compound’s solubility and stability under physiological conditions?

The hydrochloride salt improves aqueous solubility via ionic interactions, critical for in vitro assays (e.g., PBS buffer solubility ~20 mg/mL). The 4-hydroxypiperidin-4-yl group enhances stability by reducing hydrolysis susceptibility compared to non-hydroxylated analogs. Stability studies under varied pH (3–9) and temperature (4–37°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies can optimize stereochemical control during synthesis of this compound?

Enantioselective synthesis methods, such as chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation), can improve stereochemical fidelity. For example, using (S)- or (R)-specific catalysts during intermediate steps ensures desired spatial arrangement. X-ray crystallography or circular dichroism (CD) should validate stereochemistry post-synthesis .

Q. How can researchers resolve ambiguities in the spatial arrangement of the 4-hydroxypiperidin-4-yl moiety?

- X-ray Crystallography : Provides definitive bond angles and torsional conformations.

- Computational Modeling : Density Functional Theory (DFT) simulations predict energetically favorable conformers.

- NOESY NMR : Identifies through-space interactions between the hydroxyl group and adjacent protons .

Q. What methodological approaches are recommended for designing in vitro assays to evaluate biological activity?

- Enzyme Inhibition Assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure IC₅₀ values against target enzymes like kinases or proteases.

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability across Caco-2 cell monolayers.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .

Q. How should contradictory data regarding the compound’s metabolic stability be analyzed?

- Cross-Validation : Replicate studies using alternative detection methods (e.g., UV vs. MS detection).

- Variable Isolation : Test the impact of incubation time, enzyme source (human vs. rodent), and cofactor availability (NADPH/GSH).

- Structural Analog Comparison : Compare degradation rates with analogs lacking the 4-hydroxy group to pinpoint structural liabilities .

Q. What computational modeling techniques are suitable for predicting structure-activity relationships (SAR) of analogs?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., GPCRs).

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate physicochemical properties with activity.

- MD Simulations : Assess dynamic interactions over nanosecond timescales to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.